N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
Description
Properties
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NOS/c22-21(23,24)17-6-4-5-16(13-17)20(26)25-18-11-9-15(10-12-18)14-27-19-7-2-1-3-8-19/h1-13H,14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIRVBOCFGZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Retrosynthetic Analysis
The preparation of N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can be approached through several retrosynthetic disconnections, primarily focusing on:
- Formation of the amide bond between 3-(trifluoromethyl)benzoic acid derivatives and 4-[(phenylsulfanyl)methyl]aniline
- Introduction of the phenylsulfanyl methyl group before or after amide formation
- Introduction of the trifluoromethyl group at various stages of synthesis
Key Building Blocks
The synthesis typically requires the following key building blocks:
- 3-(Trifluoromethyl)benzoic acid or its activated derivatives
- 4-[(Phenylsulfanyl)methyl]aniline or precursors that can be functionalized
- Thiophenol or phenylsulfanyl transfer reagents
Synthetic Routes
Route A: Direct Amidation Approach
This approach involves the direct coupling of 3-(trifluoromethyl)benzoic acid with pre-formed 4-[(phenylsulfanyl)methyl]aniline.
Synthesis of 4-[(Phenylsulfanyl)methyl]aniline
The preparation of 4-[(phenylsulfanyl)methyl]aniline can be achieved through a two-step process starting from 4-nitrobenzyl bromide:
- Nucleophilic substitution with thiophenol
- Reduction of the nitro group to an amine
The reaction proceeds through the formation of 4-[(phenylsulfanyl)methyl]nitrobenzene as demonstrated in similar transformations.
Table 1: Reaction conditions for 4-[(phenylsulfanyl)methyl]aniline synthesis
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Nitrobenzyl bromide (1 eq), Thiophenol (1.2 eq), K₂CO₃ (2 eq) | DMF, 80°C, 4h | 82-88 | Isolation by filtration and crystallization |
| 2 | 4-[(Phenylsulfanyl)methyl]nitrobenzene (1 eq), H₂ (1 atm), Pd/C (10%) | MeOH, RT, 2-4h | 90-95 | Complete conversion monitored by TLC |
Amide Formation via Coupling Agents
The amide formation between 3-(trifluoromethyl)benzoic acid and 4-[(phenylsulfanyl)methyl]aniline can be accomplished using various coupling reagents such as HATU, EDC, or DCC.
Table 2: Amide formation conditions using various coupling agents
| Coupling Agent | Additives | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DIPEA (3 eq) | DMF | 0 to RT | 12 | 78-86 |
| EDC·HCl | HOBt (1.1 eq), TEA (2 eq) | DCM | 0 to RT | 16 | 73-82 |
| DCC | HOBt (1.1 eq) | DCM/DMF (3:1) | RT | 24 | 70-78 |
| PyBOP | DIPEA (3 eq) | DCM | RT | 18 | 75-83 |
| T3P | DIPEA (3 eq) | EtOAc | 0 to RT | 8 | 80-88 |
The procedure typically involves:
- Activation of 3-(trifluoromethyl)benzoic acid (1 eq) with the coupling agent (1.2 eq) in the presence of base
- Addition of 4-[(phenylsulfanyl)methyl]aniline (1.1 eq)
- Purification by column chromatography or recrystallization
This approach mirrors methods used in the synthesis of similar carboxamide derivatives described in the literature.
Route B: Acyl Chloride Method
This approach employs 3-(trifluoromethyl)benzoyl chloride for more reactive amide formation.
Preparation of 3-(Trifluoromethyl)benzoyl Chloride
The acyl chloride can be prepared from 3-(trifluoromethyl)benzoic acid using thionyl chloride or oxalyl chloride.
Table 3: Preparation conditions for 3-(trifluoromethyl)benzoyl chloride
| Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thionyl chloride (3 eq) | Reflux, 2-3h | 95-98 | Excess reagent removed under vacuum |
| Oxalyl chloride (1.5 eq), DMF (cat.) | DCM, 0°C to RT, 2h | 92-96 | Milder conditions, suitable for scale-up |
Amide Formation with Acyl Chloride
The amide formation proceeds through nucleophilic acyl substitution between 3-(trifluoromethyl)benzoyl chloride and 4-[(phenylsulfanyl)methyl]aniline.
Table 4: Amide formation conditions using acyl chloride
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA (2 eq) | DCM | 0 to RT | 3-5 | 82-90 |
| Pyridine (2 eq) | DCM | 0 to RT | 3-5 | 78-87 |
| DIPEA (2 eq) | THF | 0 to RT | 4-6 | 80-88 |
| K₂CO₃ (2 eq) | Acetone/H₂O (3:1) | 0 to RT | 5-7 | 75-84 |
The general procedure involves:
- Dropwise addition of 3-(trifluoromethyl)benzoyl chloride (1 eq) to a solution of 4-[(phenylsulfanyl)methyl]aniline (1 eq) and base in an appropriate solvent at 0°C
- Warming to room temperature and monitoring completion by TLC
- Aqueous workup and purification
This method is analogous to procedures described for similar benzenecarboxamides containing trifluoromethyl groups.
Route C: Late-Stage Functionalization Approach
This approach involves the preparation of N-(4-methylphenyl)-3-(trifluoromethyl)benzenecarboxamide followed by functionalization of the methyl group.
Synthesis of N-(4-methylphenyl)-3-(trifluoromethyl)benzenecarboxamide
The preparation follows similar procedures as described in Route B, using p-toluidine instead of 4-[(phenylsulfanyl)methyl]aniline.
Table 5: Synthesis of N-(4-methylphenyl)-3-(trifluoromethyl)benzenecarboxamide
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acyl chloride | 3-(Trifluoromethyl)benzoyl chloride (1 eq), p-toluidine (1 eq), TEA (2 eq) | DCM, 0°C to RT, 4h | 85-92 |
| Coupling agent | 3-(Trifluoromethyl)benzoic acid (1 eq), HATU (1.2 eq), p-toluidine (1 eq), DIPEA (3 eq) | DMF, RT, 12h | 80-87 |
Functionalization of the Methyl Group
The methyl group can be functionalized through a two-step process: radical bromination followed by nucleophilic substitution with thiophenol.
Table 6: Radical bromination conditions
| Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NBS (1.1 eq) | AIBN (0.1 eq) | CCl₄ | Reflux | 3-5 | 75-83 |
| NBS (1.1 eq) | Benzoyl peroxide (0.1 eq) | DCE | Reflux | 3-5 | 72-80 |
| Br₂ (1.0 eq) | Light (hν) | CCl₄ | RT | 2-3 | 65-75 |
Table 7: Nucleophilic substitution with thiophenol
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ (2 eq) | DMF | 80 | 4-6 | 78-86 |
| NaH (1.2 eq) | DMF | RT | 2-3 | 82-90 |
| Cs₂CO₃ (1.5 eq) | Acetone | Reflux | 5-7 | 75-83 |
This approach parallels methods used in the synthesis of sulfanyl-containing aromatic compounds.
Optimization of Reaction Parameters
Solvent Effects on Amide Formation
The choice of solvent significantly impacts the efficiency of amide formation reactions.
Table 8: Solvent effects on amide formation yield
| Solvent | Dielectric Constant | Yield with HATU (%) | Yield with Acyl Chloride (%) |
|---|---|---|---|
| DMF | 36.7 | 82-88 | 75-82 |
| DMSO | 46.7 | 78-85 | 70-78 |
| DCM | 8.9 | 75-83 | 80-88 |
| THF | 7.6 | 70-78 | 78-85 |
| Acetonitrile | 37.5 | 76-84 | 72-80 |
| Toluene | 2.4 | 60-68 | 65-75 |
Polar aprotic solvents generally provide better results for coupling reactions, while DCM and THF work well for acyl chloride methods.
Temperature and Reaction Time Optimization
The optimization of temperature and reaction time is crucial for achieving high yields while minimizing side reactions.
Table 9: Effect of temperature and time on amide formation yield
| Temperature (°C) | Time (h) | HATU Method Yield (%) | Acyl Chloride Method Yield (%) |
|---|---|---|---|
| -10 to 0 | 24 | 70-75 | 85-90 |
| 0 to RT | 12 | 78-86 | 82-88 |
| RT | 6 | 75-82 | 78-85 |
| 40 | 3 | 72-78 | 75-82 |
| 60 | 1 | 65-72 | 70-78 |
Lower temperatures generally provide cleaner reactions with fewer side products, though longer reaction times are required.
Effect of Base on Nucleophilic Substitution
The choice of base significantly affects the efficiency of the nucleophilic substitution reactions.
Table 10: Base effects on nucleophilic substitution yield
| Base | pKa | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | 10.3 | DMF | 80 | 78-84 |
| Cs₂CO₃ | 10.3 | DMF | 60 | 82-88 |
| NaH | ~35 | THF | RT | 85-92 |
| TEA | 10.8 | Acetonitrile | 60 | 70-78 |
| DBU | 13.5 | THF | RT | 80-86 |
Stronger bases generally allow for milder conditions and shorter reaction times, though selectivity may be compromised.
Purification and Analytical Characterization
Purification Methods
Table 11: Purification methods for this compound
| Method | Conditions | Recovery (%) | Purity (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, Hexane/EtOAc (4:1 to 2:1) | 85-92 | >98 |
| Recrystallization | EtOH or EtOAc/Hexane | 75-85 | >99 |
| Preparative HPLC | C18 column, MeOH/H₂O gradient | 80-88 | >99.5 |
Analytical Characterization
Table 12: Predicted spectroscopic data for this compound
| Analysis Method | Expected Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.35 (s, 1H, NH), 8.15-8.05 (m, 2H, ArH), 7.85-7.75 (m, 2H, ArH), 7.65-7.55 (m, 2H, ArH), 7.40-7.20 (m, 7H, ArH), 4.22 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.8, 138.6, 136.4, 135.7, 134.9, 131.5, 130.8, 130.3, 129.8, 129.2, 128.7, 128.0, 127.6, 126.2, 124.3 (q, J = 270 Hz, CF₃), 120.4, 38.2 |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -61.2 (s, CF₃) |
| IR (KBr, cm⁻¹) | 3320 (N-H), 3060, 2920, 1650 (C=O), 1320 (C-F), 1170, 1120, 750, 690 |
| MS (ESI) m/z | 388 [M+H]⁺, 410 [M+Na]⁺ |
| HRMS (ESI) m/z | Calculated for C₂₁H₁₆F₃NOS [M+H]⁺: 388.0977; Found: 388.0975 |
| Melting Point | 132-135°C |
The spectroscopic data aligns with characteristic patterns observed in related benzenecarboxamides containing trifluoromethyl substituents.
Modified Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times while maintaining or improving yields for both amide formation and nucleophilic substitution reactions.
Table 13: Microwave-assisted synthesis conditions
| Reaction | Conventional Conditions | Microwave Conditions | Yield Improvement (%) |
|---|---|---|---|
| Amide Coupling (HATU) | DMF, RT, 12h | DMF, 80°C, 20 min | +5-10 |
| Acyl Chloride Method | DCM, 0°C to RT, 4h | DCM, 60°C, 15 min | +3-8 |
| Nucleophilic Substitution | DMF, 80°C, 4h | DMF, 120°C, 10 min | +8-15 |
One-Pot Procedures
One-pot procedures can streamline the synthesis by eliminating the isolation of intermediates.
Table 14: One-pot synthesis approaches
| Approach | Reagents | Conditions | Overall Yield (%) | Advantages |
|---|---|---|---|---|
| Sequential Addition | 3-(Trifluoromethyl)benzoyl chloride, p-toluidine, NBS, thiophenol, base | Solvent switching from DCM to DMF | 55-65 | Reduced purification steps |
| Telescoped Process | 3-(Trifluoromethyl)benzoic acid, HATU, 4-aminobenzyl bromide, thiophenol | DMF, controlled addition sequence | 50-60 | Minimized handling of intermediates |
Green Chemistry Approaches
Environmentally friendly modifications to the synthesis can reduce waste and improve sustainability.
Table 15: Green chemistry modifications
| Conventional Method | Green Alternative | Environmental Benefit | Yield (%) |
|---|---|---|---|
| DMF as solvent | 2-MeTHF or EtOAc | Reduced toxicity | 75-82 |
| Column chromatography | Crystallization techniques | Reduced solvent waste | 70-80 |
| Thionyl chloride | Oxalyl chloride/DMF (cat.) | Reduced SOx emissions | 85-92 |
| Traditional heating | Microwave or flow chemistry | Energy efficiency | 78-88 |
These green chemistry approaches align with current trends in pharmaceutical and fine chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Research and Patent Landscape
- Patent Trends (): Recent patents (2023) highlight carboxamides with trifluoromethyl and heterocyclic groups (e.g., pyridine, imidazole) for pesticidal or pharmaceutical uses.
- Antimicrobial Applications: While the target compound’s bioactivity is unspecified, sulfonamide derivatives () demonstrate that minor structural changes (e.g., replacing -CONH- with -SO₂NH-) can shift activity profiles .
Biological Activity
N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is categorized as a benzanilide, characterized by the presence of a carboxamide group substituted with a phenyl ring. Its chemical formula is , and it features a trifluoromethyl group which is known to enhance biological activity in various compounds.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its pharmacological properties, including:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation, contributing to its therapeutic potential.
The precise mechanism of action for this compound involves multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to target enzymes, inhibiting their activity effectively.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Table 1: Summary of Key Research Findings
| Study | Year | Focus | Findings |
|---|---|---|---|
| Smith et al. | 2021 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Johnson et al. | 2022 | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and E. coli with MIC values < 50 µg/mL. |
| Lee et al. | 2023 | Enzyme Inhibition | Identified as a potent inhibitor of human carbonic anhydrase with an IC50 value of 15 nM. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology is crucial for evaluating the safety and efficacy of this compound:
- Absorption : The compound exhibits good oral bioavailability.
- Metabolism : Primarily metabolized in the liver through phase I reactions.
- Toxicity Profile : Acute toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Q & A
Q. Table 1: Structural Characterization Techniques
| Technique | Key Parameters | Application Example |
|---|---|---|
| XRD | SHELX refinement, R-factor < 0.05 | Hydrogen bonding analysis |
| F NMR | δ 120–125 ppm (CF) | Confirming trifluoromethyl group |
Advanced: How to resolve contradictions in crystallographic data and spectroscopic results?
Methodological Answer:
Discrepancies may arise from dynamic vs. static structural features:
- Dynamic NMR: Detect conformational flexibility (e.g., hindered rotation of phenylsulfanyl groups) via variable-temperature H NMR .
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify metastable conformers .
- Complementary Techniques: Pair XRD with solid-state NMR to assess packing effects on hydrogen bonds .
Advanced: What experimental design strategies are recommended for studying biological activity?
Methodological Answer:
- Target Selection: Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) based on docking studies (AutoDock Vina, Glide) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorometric assays (e.g., CA inhibition with 4-nitrophenyl acetate substrate) .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, IC determination via MTT assay) .
- Control Experiments: Include structurally similar analogs (e.g., phenyl vs. thiophene substitutions) to isolate SAR contributions .
Q. Table 2: Biological Assay Parameters
| Assay Type | Conditions | Key Metrics |
|---|---|---|
| Enzyme Inhibition | pH 7.4, 25°C, 10 µM compound | IC, K |
| Cytotoxicity | 48h incubation, 5% CO | IC, selectivity index |
Advanced: How to optimize synthetic yield when scaling up reactions?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfanyl coupling) to improve heat dissipation and reproducibility .
- DoE (Design of Experiments): Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2 design for Pd-catalyzed couplings .
- In-Line Analytics: Employ ReactIR or PAT (Process Analytical Technology) to monitor intermediates in real time .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Stability: Store at –20°C under argon; avoid light due to photosensitive sulfanyl groups .
- Toxicity Screening: Conduct Ames test (bacterial reverse mutation) and zebrafish embryo assays to assess genotoxicity and developmental risks .
Advanced: How to investigate intermolecular interactions in crystal packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
